molecular formula C19H15IN2O4S B301383 3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B301383
M. Wt: 494.3 g/mol
InChI Key: DYGWGVKHRMBAAW-HOEQWYPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a compound that has garnered significant attention in the scientific community due to its potential applications in medical research. This compound has shown promise in various fields of study, including cancer research and drug development. In

Mechanism of Action

The mechanism of action of 3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments is its potent anti-cancer activity. This compound has shown promise in various cancer cell lines, making it a useful tool in cancer research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.

Future Directions

There are several future directions for the study of 3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. One direction is the development of anti-cancer drugs based on this compound. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential applications in other fields, such as drug development. Finally, studies are needed to determine the safety and toxicity of this compound in vivo, which will be essential for its eventual use in clinical settings.
In conclusion, 3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a compound that has shown promise in various fields of study, including cancer research and drug development. This compound has potent anti-cancer activity and has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. However, further studies are needed to determine the safety and toxicity of this compound in vivo and to determine its potential applications in other fields.

Synthesis Methods

The synthesis of 3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves a multi-step process. The first step involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide to form a thiosemicarbazone. The thiosemicarbazone is then reacted with iodine and potassium hydroxide to form the corresponding thiazolidinone. The thiazolidinone is then reacted with 3-methoxy-4-formylbenzaldehyde to form the final product, 3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid.

Scientific Research Applications

3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been studied extensively for its potential applications in cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown promise in drug development, specifically in the development of anti-inflammatory and anti-microbial drugs.

properties

Product Name

3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C19H15IN2O4S

Molecular Weight

494.3 g/mol

IUPAC Name

3-[[(5Z)-5-[(3-iodo-4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C19H15IN2O4S/c1-22-17(23)16(9-11-6-7-15(26-2)14(20)8-11)27-19(22)21-13-5-3-4-12(10-13)18(24)25/h3-10H,1-2H3,(H,24,25)/b16-9-,21-19?

InChI Key

DYGWGVKHRMBAAW-HOEQWYPASA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)I)/SC1=NC3=CC=CC(=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)I)SC1=NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)I)SC1=NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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